TRIS(ISOBUTYLAMINOETHYL)AMINE

Catalog No.
S3414051
CAS No.
331465-73-7
M.F
C18H42N4
M. Wt
314.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS(ISOBUTYLAMINOETHYL)AMINE

CAS Number

331465-73-7

Product Name

TRIS(ISOBUTYLAMINOETHYL)AMINE

IUPAC Name

N-(2-methylpropyl)-N',N'-bis[2-(2-methylpropylamino)ethyl]ethane-1,2-diamine

Molecular Formula

C18H42N4

Molecular Weight

314.6 g/mol

InChI

InChI=1S/C18H42N4/c1-16(2)13-19-7-10-22(11-8-20-14-17(3)4)12-9-21-15-18(5)6/h16-21H,7-15H2,1-6H3

InChI Key

MVHJOLSKIZRDEU-UHFFFAOYSA-N

SMILES

CC(C)CNCCN(CCNCC(C)C)CCNCC(C)C

Canonical SMILES

CC(C)CNCCN(CCNCC(C)C)CCNCC(C)C

Application in Optoelectronic Materials

Specific Scientific Field: The specific scientific field for this application is Materials Chemistry, specifically in the development of optoelectronic materials .

Comprehensive and Detailed Summary of the Application: Tris(isobutylaminoethyl)amine has been used in the stabilization of mixed-cation perovskites under humid and thermal stress conditions . These perovskites have emerged as promising optoelectronic materials for photovoltaic applications .

Detailed Description of the Methods of Application or Experimental Procedures: In this study, the impact of Tris(isobutylaminoethyl)amine on FA 0.83 Cs 0.17 Pb(I 0.90 Br 0.10) 3 absorber layer stability under humid and thermal stress conditions was investigated . The incorporation of Tris(isobutylaminoethyl)amine in the perovskite precursor resulted in enhanced structural and optoelectronic properties .

Thorough Summary of the Results or Outcomes Obtained: The addition of Tris(isobutylaminoethyl)amine led to greatly enhanced thermal and ambient stability . The films retained their black phase even after 180 days of exposure to a highly humid environment with RH ∼ 60–70% and more than 7 days on exposure to continuous thermal stress at 85 °C along with high humidity and illumination . Therefore, the perovskite films fabricated with the optimized concentration of Tris(isobutylaminoethyl)amine in FA 0.83 Cs 0.17 Pb(I 0.90 Br 0.10) 3 perovskite have great potential for application in high-performance devices with excellent thermal and ambient stability .

Application in Metal-Organic Frameworks (MOFs)

Specific Scientific Field: The specific scientific field for this application is Materials Chemistry, specifically in the synthesis of Metal-Organic Frameworks (MOFs) .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the specific MOF being synthesized. Generally, Tris(isobutylaminoethyl)amine would be mixed with a metal source and other reagents under specific conditions to form the MOF .

Thorough Summary of the Results or Outcomes Obtained: The specific results or outcomes can vary depending on the specific MOF being synthesized. The use of tris(isobutylaminoethyl)amine as a ligand can help to control the structure and properties of the resulting mof .

Application in Buffer Solutions

Specific Scientific Field: The specific scientific field for this application is Biochemistry, specifically in the preparation of buffer solutions .

Detailed Description of the Methods of Application or Experimental Procedures: TRIS AMINO is typically dissolved in water at the desired concentration to prepare the buffer solution . The pH can then be adjusted as needed using an acid or base .

Thorough Summary of the Results or Outcomes Obtained: The use of TRIS AMINO in buffer solutions helps to maintain a stable pH, which is critical for many biochemical reactions . This can help to ensure the accuracy and reproducibility of experimental results .

Tris(2-aminoethyl)amine, also known as tris(isobutylaminoethyl)amine, is an organic compound characterized by its formula N(CH₂CH₂NH₂)₃. This colorless liquid is highly soluble in water and exhibits strong basicity due to its tertiary amine center and three primary amine groups. The compound is notable for its role as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry, forming stable complexes with transition metals .

As specific information for this compound is not available, general safety precautions for handling polyamines should be followed, which include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat [].
  • Working in a well-ventilated area [].
  • Being aware of potential flammability and taking necessary precautions [].
Typical of amines:

  • Condensation Reactions: It reacts rapidly with aldehydes to form imines, releasing water in a condensation process. This property makes it useful in creating polyimines .
  • Metal Complexation: The compound acts as a tetradentate ligand, forming stable complexes with metal ions, particularly in the 2+ and 3+ oxidation states. Its symmetrical structure leads to fewer isomers compared to other ligands like triethylenetetramine .

The synthesis of tris(2-aminoethyl)amine typically involves the following methods:

  • Amine Alkylation: The compound can be synthesized by reacting ethylene diamine with formaldehyde under controlled conditions to yield the desired triamine structure.
  • Hydrogenation Reactions: In some methods, nitromethane is condensed with formaldehyde and subsequently hydrogenated to produce tris(2-aminoethyl)amine .

Tris(2-aminoethyl)amine finds numerous applications across various fields:

  • Coordination Chemistry: It serves as a ligand for metal ion complexation.
  • Polymer Chemistry: Used as a crosslinking agent in the production of polyimines and other polymeric materials.
  • Biochemistry: Acts as a buffer component in biochemical assays due to its pH-stabilizing properties .

Tris(2-aminoethyl)amine shares similarities with several other compounds but possesses unique characteristics that distinguish it:

Compound NameFormulaKey Features
TriethylenetetramineN(CH₂CH₂NH)₃Similar structure but less sterically hindered.
Tris(hydroxymethyl)aminomethane(HOCH₂)₃CNH₂Primarily used as a buffer; less reactive than tris(2-aminoethyl)amine.
N,N,N-trimethyltris(2-aminoethyl)amineN(CH₂CH₂NMe₂)₃Methylated derivative; alters complexation properties.

Tris(2-aminoethyl)amine's unique structure allows it to form stable metal complexes and act effectively as a crosslinking agent, making it particularly valuable in polymer chemistry and coordination chemistry applications .

XLogP3

3

Dates

Modify: 2023-08-19

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